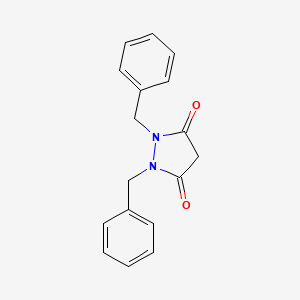

1,2-Dibenzylpyrazolidine-3,5-dione

Description

1,2-Dibenzylpyrazolidine-3,5-dione (CAS: 93847-22-4) is a pyrazolidine derivative characterized by two benzyl substituents at the 1- and 2-positions and two ketone groups at the 3- and 5-positions. Its synthesis involves a palladium-catalyzed hydrogenation of 1,2-di((E)-benzylidene)hydrazine followed by reaction with malonyl chloride, yielding a crystalline product with a purity of 98–99% . The compound is primarily utilized in pharmaceutical research as a building block for drug discovery and chemical synthesis due to its rigid bicyclic structure and functional versatility .

Properties

IUPAC Name |

1,2-dibenzylpyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-11-17(21)19(13-15-9-5-2-6-10-15)18(16)12-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOQMPBHEPOORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2-Dibenzylpyrazolidine-3,5-dione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

1,2-Dibenzylpyrazolidine-3,5-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

1,2-Dibenzylpyrazolidine-3,5-dione exhibits a range of pharmacological activities:

- Anticancer Activity : Studies have demonstrated that pyrazolidine derivatives can inhibit the proliferation of cancer cells. For instance, treatment with 20 μM concentrations led to significant cell death in MCF-7 breast cancer cells after 24 hours .

- Anti-inflammatory and Analgesic Effects : The compound has also shown promise in reducing inflammation and pain in various models, making it a candidate for further development as an anti-inflammatory agent.

- Antimicrobial Properties : Research indicates that pyrazolidine derivatives possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies illustrate the practical applications of this compound in research and clinical settings:

Case Study 1: Anticancer Efficacy

A study investigated the effects of synthesized pyrazolidine derivatives on breast cancer cells. The results indicated that at higher concentrations (40 μM), these compounds could reduce cell viability significantly, showcasing their potential as anticancer agents .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis of pyrazolidine derivatives revealed that using specific palladium catalysts and bases could enhance yields significantly. This study provided insights into reaction conditions that maximize product formation while minimizing by-products .

Comparative Data Table

The following table summarizes key findings related to the synthesis methods and biological activities of this compound:

| Parameter | Ultrasound-Assisted Synthesis | Palladium-Catalyzed Reactions |

|---|---|---|

| Yield | High | Very High |

| Reaction Time | Reduced | Moderate |

| Biological Activity | Anticancer (MCF-7) | Antimicrobial |

| Concentration for Efficacy | 20 μM (significant cell death) | Variable based on substrate |

Mechanism of Action

The mechanism of action of 1,2-Dibenzylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Synthetic Accessibility : this compound’s palladium-mediated synthesis offers scalability (>68% yield) compared to microbial-derived DKPs, which require complex fermentation .

- Bioactivity Gap : Unlike DKPs with antiviral activity, the dibenzylpyrazolidine derivative lacks reported biological data, highlighting its role as a structural scaffold rather than a bioactive entity .

- Structural Flexibility : The benzyl groups in this compound enhance steric tunability, making it advantageous for designing kinase inhibitors or protease modulators .

Biological Activity

1,2-Dibenzylpyrazolidine-3,5-dione is a cyclic β-dicarbonyl compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrazolidine ring with two benzyl substituents and two carbonyl groups. Its structure can be represented as follows:

This compound is synthesized through various methods, including palladium-catalyzed reactions, which enhance its bioactivity by modifying its chemical properties .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:

It acts as an inhibitor for various enzymes by binding to their active sites, thus modulating their activity. This inhibition can lead to therapeutic effects against diseases where these enzymes play critical roles.

2. Interaction with Ion Channels:

Research indicates that this compound may influence L-type calcium channels (LTCCs), particularly the CaV1.3 subunit. This interaction can affect calcium influx into cells, which is crucial for numerous cellular processes including neurotransmitter release and muscle contraction .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. A notable study evaluated its efficacy against various bacterial strains and found significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research has also explored the anticancer potential of this compound. It was shown to induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to cell death. For instance, the compound was tested against breast cancer cell lines and exhibited a dose-dependent decrease in cell viability .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study emphasized the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of this compound involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment with 100 µM resulted in a significant increase in apoptotic cells compared to control groups. The study concluded that this compound could serve as a lead structure for novel anticancer drugs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How to validate computational predictions of pyrazolidine-dione bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.